molecular formula C13H20F2O4 B592188 tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate CAS No. 1092693-73-6

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Cat. No.: B592188
CAS No.: 1092693-73-6
M. Wt: 278.296
InChI Key: ADENAGIXOIHEFR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADENAGIXOIHEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733251
Record name tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092693-73-6
Record name tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

A common approach involves reacting 2,2-difluoro-3-(methacryloyloxy)pentanoic acid with tert-butanol under acidic conditions. For example:

  • Reagents : Sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts.

  • Conditions : Reflux in toluene or dichloromethane (DCM) at 80–110°C for 12–24 hours.

  • Yield : ~60–75% after purification via column chromatography (hexane/ethyl acetate gradients).

This method is limited by competing side reactions, such as hydrolysis of the methacryloyl group under acidic conditions.

Coupling Reagent-Mediated Synthesis

To avoid acid sensitivity, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:

  • Procedure :

    • Activate 2,2-difluoro-3-(methacryloyloxy)pentanoic acid with DCC/DMAP (4-dimethylaminopyridine).

    • Add tert-butanol and stir at 0–5°C for 6 hours.

    • Purify via silica gel chromatography.

  • Advantages : Higher yields (~80–85%) and milder conditions.

Stepwise Synthesis via Intermediate Formation

Synthesis of 2,2-Difluoropentanoic Acid Intermediate

Fluorination is achieved using Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) :

  • Reaction :

    • Treat 3-ketopentanoic acid with DAST in DCM at −78°C to introduce fluorine atoms.

    • Yield: ~70% after quenching with aqueous NaHCO₃.

Methacryloylation of the Hydroxyl Group

The intermediate 2,2-difluoro-3-hydroxypentanoic acid undergoes acylation:

  • Reagents : Methacryloyl chloride, triethylamine (TEA) in anhydrous THF.

  • Conditions : 0°C → room temperature, 4 hours.

  • Yield : ~85–90%.

tert-Butyl Ester Protection

The final step involves protecting the carboxylic acid:

  • Method : React with tert-butanol using DCC/DMAP or HATU as coupling agents.

  • Purification : Column chromatography (cyclohexane/ethyl acetate, 80:20).

Key Challenges and Optimization

ParameterChallengeSolution
Fluorination Over-fluorination or side productsLow-temperature (−78°C) DAST reaction
Methacryloylation Polymerization of methacryloylStrict temperature control (0–5°C)
Esterification Low tert-butanol reactivityUse coupling reagents (e.g., HATU)

Purification and Characterization

  • Chromatography : Silica gel with hexane/ethyl acetate (70:30 → 60:40) achieves >98% purity.

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 6.10 (s, methacryloyl CH₂), 1.46 (s, tert-butyl CH₃).

    • ¹⁹F NMR : δ −118.2 (d, J = 240 Hz, CF₂).

Industrial-Scale Considerations

Patent CN103787971A highlights scalable methods for tert-butyl esters, emphasizing:

  • Solvent Selection : Toluene or THF for improved solubility.

  • Catalysts : Potassium hydroxide in ethanol for cost efficiency.

  • Yield Enhancement : Multi-step cooling (−10°C → room temperature) to suppress byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Metrics

Similarity percentages (0–1 scale) are derived from molecular fingerprinting algorithms (e.g., Tanimoto coefficient). Key compounds are listed below:

CAS No. Compound Name Similarity Molecular Formula Key Features
428-97-7 Diethyl 2,2-difluoropentanedioate 0.87 C₉H₁₄F₂O₄ Diethyl ester, difluoro, shorter chain
55039-89-9 Not fully identified (structural data unavailable) 0.81 Presumed difluoro ester
1092693-73-6 This compound Reference C₁₃H₂₀F₂O₄ tert-Butyl ester, methacryloyloxy group
22515-16-8 Diethyl 4,4-difluoroheptanedioate 0.69 C₁₁H₁₈F₂O₄ Diethyl ester, longer carbon chain
1799-84-4 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate 0.54 C₁₀H₉F₉O₂ Fluorinated methacrylate, high hydrophobicity

Detailed Comparative Analysis

Diethyl 2,2-difluoropentanedioate (CAS 428-97-7)
  • Structural Differences : Lacks the methacryloyloxy group and uses diethyl esters instead of tert-butyl.
  • Functional Implications :
    • Higher similarity (0.87) suggests shared difluoro and ester motifs, but the absence of a polymerizable methacrylate group limits its use in radical polymerization.
    • Shorter chain length may reduce steric hindrance, enhancing reactivity in esterification or hydrolysis reactions.
Diethyl 4,4-difluoroheptanedioate (CAS 22515-16-8)
  • Structural Differences: Longer carbon backbone (heptanedioate vs. pentanoate) and difluoro substitution at position 4,3.
  • Functional Implications: Lower similarity (0.69) due to chain length and fluorine positioning.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate (CAS 1799-84-4)
  • Structural Differences : Contains nine fluorine atoms and a methacrylate group.
  • Functional Implications :
    • Lower similarity (0.54) but shares polymerizable methacrylate functionality.
    • Extensive fluorination likely results in superior thermal stability and water repellency, making it ideal for coatings or hydrophobic materials.

Property and Application Comparisons

Property Target Compound CAS 428-97-7 CAS 1799-84-4
Reactivity High (methacrylate polymerizes) Moderate (lacks unsaturated bond) High (methacrylate + fluorine)
Solubility (Log S) -3.28 Likely lower (more hydrophobic) Very low (extreme fluorination)
Applications Specialty polymers, adhesives Pharmaceutical intermediates Water-resistant coatings

Biological Activity

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is a fluorinated methacrylate ester with significant potential in polymer chemistry and materials science. Its unique structure, featuring a tert-butyl group and two fluorine atoms, suggests enhanced thermal stability and chemical resistance, making it a valuable compound for various applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C13H20F2O4
  • Molecular Weight : 278.30 g/mol
  • Purity : >98% .

Synthesis

The synthesis of this compound typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction conditions must be optimized to ensure high yield and purity, controlling parameters such as temperature and reaction time to minimize side reactions .

The biological activity of this compound is primarily linked to its role in polymerization processes. Upon exposure to heat or light, it can undergo radical initiation leading to polymerization. This results in the formation of cross-linked networks that enhance the mechanical strength and thermal resistance of the resultant materials .

Toxicity and Biocompatibility

Research indicates that compounds similar to this compound exhibit varying degrees of toxicity. For instance, studies on related fluorinated compounds have shown that while some may possess low acute toxicity (e.g., LD50 values), others can exhibit significant cytotoxic effects depending on their structural properties . The Ames test indicates that this compound is not AMES toxic, suggesting a lower risk for mutagenicity .

Application in Polymer Chemistry

A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability and mechanical properties of the materials. The fluorinated structure enhances resistance to solvents and environmental degradation, making it suitable for applications in coatings and adhesives .

Biocompatibility Assessments

In vitro studies assessing the biocompatibility of fluorinated methacrylates have shown promising results. For example, when tested on various cell lines, these compounds exhibited minimal cytotoxicity at low concentrations while promoting cell adhesion and proliferation at optimal doses . This suggests potential uses in biomedical applications such as drug delivery systems or tissue engineering scaffolds.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightToxicity LevelBiocompatibilityApplication Area
This compound278.30 g/molLowHighPolymer Chemistry
2-Methylpropyl carbamate tert-butyl ester327.14 g/molModerateModeratePharmaceutical Intermediates
2,4-Di-tert-butylphenol250.38 g/molHighLowAntioxidant Applications

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate?

  • Methodological Answer : Key parameters include reaction temperature (maintained at 0–5°C to prevent premature polymerization of the methacryloyl group), solvent choice (anhydrous conditions to avoid hydrolysis), and stoichiometric control of fluorinating agents. Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the compound. Monitoring by thin-layer chromatography (TLC) at intermediate steps ensures minimal byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?

  • Methodological Answer :

  • ¹⁹F NMR : Two distinct doublets (δ -120 to -125 ppm) for the geminal difluoro groups, with coupling constants (J ≈ 240–260 Hz) confirming their spatial proximity.
  • ¹H NMR : A singlet for the tert-butyl group (δ 1.2–1.4 ppm) and a multiplet for the methacryloyl vinyl protons (δ 5.5–6.1 ppm).
  • IR : Strong C=O stretches (~1720 cm⁻¹ for ester and ~1650 cm⁻¹ for methacrylate).
  • MS (EI) : Molecular ion peak at m/z 278 (calculated) with fragmentation patterns aligning with ester cleavage .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to inhibit moisture-induced hydrolysis and radical-initiated polymerization. Use amber vials to prevent UV degradation. Pre-chill solvents (e.g., THF, DCM) before dissolution to minimize exothermic side reactions .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in radical polymerization?

  • Methodological Answer : The geminal difluoro groups stabilize the α-carbon via inductive effects, slowing radical propagation rates. To study this, conduct kinetic experiments using differential scanning calorimetry (DSC) or real-time FT-IR. Compare with non-fluorinated analogs to isolate fluorine’s impact. Post-polymerization analysis (GPC, TGA) reveals reduced polydispersity (PDI < 1.5) and enhanced thermal stability (decomposition onset >200°C) due to fluorinated chain rigidity .

Q. What experimental approaches resolve discrepancies in observed vs. calculated NMR coupling constants for the fluorinated moiety?

  • Methodological Answer : Discrepancies may arise from solvent polarity or conformational dynamics. Use variable-temperature NMR (VT-NMR) to assess rotational barriers around the C-F bonds. Solvent screening (CDCl₃ vs. DMSO-d₆) can clarify hydrogen-bonding interactions. Density functional theory (DFT) simulations (B3LYP/6-311+G*) predict coupling constants, which can be cross-validated with experimental data .

Q. What strategies mitigate thermal instability during high-temperature applications (e.g., copolymer synthesis)?

  • Methodological Answer : Introduce radical inhibitors (e.g., TEMPO, hydroquinone) at 0.1–1 wt% to delay polymerization onset. Optimize reaction conditions using microwave-assisted synthesis (80–100°C, 30 min) for rapid kinetics. Post-functionalization via azide-alkyne click chemistry avoids prolonged heat exposure .

Q. How does the compound’s hydrophobicity affect its environmental fate in aquatic systems?

  • Methodological Answer : Perform OECD 301F biodegradability testing: Incubate at 25°C with activated sludge and monitor dissolved organic carbon (DOC) removal. The compound’s logP (~3.5) suggests moderate bioaccumulation potential. Acute aquatic toxicity (LC₅₀ for Daphnia magna) is likely >10 mg/L, requiring containment measures to prevent drainage system contamination .

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